molecular formula C12H14O B145993 1-Isopropyl-1H-isochromene CAS No. 130089-39-3

1-Isopropyl-1H-isochromene

Cat. No.: B145993
CAS No.: 130089-39-3
M. Wt: 174.24 g/mol
InChI Key: SZIJFHJNEUTHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-1H-isochromene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxyacetophenone with isopropyl bromide in the presence of a base like potassium carbonate can yield the desired compound through an intramolecular cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of catalytic processes that facilitate the cyclization reaction. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-1H-isochromene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1-Isopropyl-1H-isochromene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Isopropyl-1H-isochromene involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: A related compound with a similar structure but different functional groups.

    2-Phenyl-2-propanol: Another compound with a similar backbone but different substituents.

Uniqueness

1-Isopropyl-1H-isochromene is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

130089-39-3

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

1-propan-2-yl-1H-isochromene

InChI

InChI=1S/C12H14O/c1-9(2)12-11-6-4-3-5-10(11)7-8-13-12/h3-9,12H,1-2H3

InChI Key

SZIJFHJNEUTHHB-UHFFFAOYSA-N

SMILES

CC(C)C1C2=CC=CC=C2C=CO1

Canonical SMILES

CC(C)C1C2=CC=CC=C2C=CO1

Synonyms

1H-2-Benzopyran,1-(1-methylethyl)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.